molecular formula C12H16N2O B13886103 (5R)-1-Benzyl-5-methyl-piperazin-2-one

(5R)-1-Benzyl-5-methyl-piperazin-2-one

Cat. No.: B13886103
M. Wt: 204.27 g/mol
InChI Key: KKQLTLKLQTZPJU-UHFFFAOYSA-N
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Description

Overview of Piperazin-2-one (B30754) Core Structures in Research

The piperazin-2-one scaffold is a six-membered heterocycle containing two nitrogen atoms, an amide group, and an amino group. This structure is considered a "privileged scaffold" in drug discovery because it offers a rigid, yet modifiable, framework that can interact with various biological targets. Its hydrogen-bonding capabilities and the potential for functionalization at multiple positions make it a versatile building block in the synthesis of complex molecules.

Piperazine (B1678402) and its derivatives are integral to numerous therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, anti-inflammatory, and antidepressant properties. researchgate.netnih.gov The piperazin-2-one core, specifically, is found in molecules with diverse biological functions, from inhibiting adenovirus replication to acting as intermediates in the synthesis of novel therapeutics. The inherent structural properties of the piperazine ring, such as its ability to improve the pharmacokinetic profiles of drug candidates by increasing water solubility, further underscore its importance in medicinal chemistry. nih.gov

Importance of Stereochemistry in Pharmaceutical and Chemical Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of critical importance in pharmaceutical and chemical research. The shape of a molecule is a key determinant of its interaction with biological systems, such as enzymes and receptors. Many drugs are chiral, existing as enantiomers—non-superimposable mirror images. These enantiomers can have vastly different pharmacological properties, including potency, selectivity, and toxicity. orgsyn.orguni.lu

The interaction between a drug and its biological target is often compared to a key fitting into a lock; the specific 3D orientation of the drug molecule dictates how well it binds to and affects its target. orgsyn.org Consequently, one enantiomer may produce the desired therapeutic effect while the other may be inactive or even cause adverse effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidelines emphasizing the need to characterize the absolute stereochemistry of chiral compounds early in the drug development process. uni.lu This has driven the development of asymmetric synthesis techniques to produce enantiomerically pure drugs, thereby enhancing therapeutic outcomes and minimizing risks. orgsyn.orgnih.gov

Rationale for Investigating (5R)-1-Benzyl-5-methyl-piperazin-2-one as a Research Target

While specific research on (5R)-1-Benzyl-5-methyl-piperazin-2-one is not extensively documented in publicly available literature, its structure provides a clear rationale for its investigation as a research target. The molecule combines three key features: a piperazin-2-one core, a chiral center at the 5-position with a specific (R)-configuration, and distinct substituents (a benzyl (B1604629) group at N-1 and a methyl group at C-5). These features make it a valuable candidate for exploring structure-activity relationships and as a chiral building block for more complex molecules.

The piperazine scaffold has a long history in medicinal chemistry. Initially used in the early 20th century for treating gout, its role expanded significantly with the discovery of its anthelmintic properties in the 1950s. researchgate.net Since then, chemical modifications to the piperazine ring have led to a vast number of drugs. The introduction of substituents, such as the benzyl group, has been a common strategy to modulate the biological activity of the piperazine core. 1-Benzylpiperazine, for example, is a well-known chemical intermediate used in the synthesis of various pharmacologically active compounds. orgsyn.org The development of piperazinone scaffolds represents a further evolution, incorporating an amide functionality that imparts different conformational and electronic properties compared to the parent piperazine ring.

The synthesis and application of chiral piperazin-2-one derivatives are an active area of research, driven by the need for enantiomerically pure compounds for drug development and other applications. Asymmetric synthesis methods, such as palladium-catalyzed hydrogenation, have been developed to produce these chiral heterocycles with high selectivity.

Chiral piperazin-2-one derivatives are being explored for a variety of applications:

Chiral Intermediates: Their defined stereochemistry makes them valuable building blocks for the synthesis of complex, single-enantiomer drugs. The presence of multiple functional groups allows for sequential, site-selective modifications.

Bioactive Scaffolds: The piperazin-2-one core itself can be the basis for new therapeutic agents. Research has shown that substituents on the ring system can be fine-tuned to target specific biological pathways. For instance, replacing certain moieties in potent enzyme inhibitors with a piperazin-2-one group has led to compounds with improved potency. acs.org

Ligands and Solvating Agents: Chiral piperazinone derivatives have been investigated as chiral solvating agents in NMR spectroscopy to determine the enantiomeric composition of other molecules. researchgate.net

The investigation into compounds like (5R)-1-Benzyl-5-methyl-piperazin-2-one is a logical progression in this field. The specific combination of the benzyl group, which can engage in pi-stacking interactions, and the small, lipophilic methyl group, all arranged around a specific stereocenter, provides a unique chemical entity. Its synthesis and characterization would contribute to the growing library of chiral building blocks and could lead to the discovery of novel bioactive molecules.

The table below summarizes the biological activities of various compounds containing the piperazine scaffold, illustrating the therapeutic potential of this structural class.

Compound ClassTarget/ActivityExample Application(s)
N1-(flavon-7-yl)amidrazones with piperazineAnticancer (K562 leukemia cells)Oncology Research
Chalcone-piperazine derivativesCarbonic Anhydrase (hCA I & II)Enzyme Inhibition, Anticancer Research
Bergenin-1,2,3-triazole hybrids with piperazineAnticancer (HeLa, A-549 cells)Oncology Research
Benzyl guanidine (B92328) derivativesAntibacterial (S. aureus, E. coli)Infectious Disease Research
Imidazo[1,5-a]-1,3,5-triazine derivativesAntiviral (Influenza A, RSV)Virology, Infectious Disease Research

This table presents data for various piperazine-containing compounds to illustrate the broad bioactivity of the scaffold. Data derived from sources. nih.govnih.govmdpi.com

Properties

IUPAC Name

1-benzyl-5-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-8-14(12(15)7-13-10)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQLTLKLQTZPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Enantioselective Approaches for 5r 1 Benzyl 5 Methyl Piperazin 2 One

Established Synthetic Pathways to the Piperazin-2-one (B30754) Ring System

The construction of the core piperazin-2-one heterocycle is the foundational step in the synthesis of the target compound. Methodologies have evolved from classical multi-step sequences to more efficient one-pot and cascade reactions. These strategies primarily focus on the formation of the two crucial C-N bonds that define the six-membered ring.

Cyclization Reactions in Piperazin-2-one Synthesis

The formation of the piperazin-2-one ring is typically achieved through intramolecular cyclization of a linear precursor containing the necessary amine and amide functionalities. Several key cyclization strategies have been established.

One of the most common approaches involves the reaction of an N-substituted ethylenediamine (B42938) with an α-haloacetyl halide or ester. For the synthesis of a 5-methyl substituted piperazinone, this would typically involve a 1,2-diaminopropane (B80664) derivative. The initial acylation of one amino group is followed by an intramolecular nucleophilic substitution, where the second amino group displaces the halide to close the ring.

More advanced methods utilize cascade or domino reactions to construct the ring with higher efficiency. A recently developed one-pot approach combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to furnish C3-substituted piperazin-2-ones in good yields and high enantioselectivity. nih.gov Another innovative cascade reaction involves a metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to form multiple bonds in a single operation. arkat-usa.orgcore.ac.uk Reductive cyclization of precursors like dioximes also presents a viable, though less direct, route to the core piperazine (B1678402) skeleton, which can then be further functionalized. chemrxiv.org

Precursor Design and Selection for Chiral Induction

To synthesize an enantiomerically pure compound like (5R)-1-Benzyl-5-methyl-piperazin-2-one, the stereochemistry must be introduced deliberately. The most straightforward strategy is to utilize the "chiral pool," employing readily available, enantiopure starting materials. nih.gov

For the target molecule, the stereocenter is at the C5 position, bearing a methyl group. A logical and common precursor for introducing this specific (R)-stereocenter is the amino acid (R)-alanine. Synthetic routes can be designed where (R)-alanine or its derivatives, such as (R)-alaninol, are elaborated into a linear precursor that is then cyclized. nih.gov For instance, coupling N-benzylated (R)-alanine with an N-protected 2-aminoethanol derivative, followed by activation of the carboxylic acid and intramolecular amide bond formation, would establish the desired framework.

Alternatively, a chiral 1,2-diamine, such as (R)-1,2-diaminopropane, can serve as the chiral building block. This diamine can be reacted with a glyoxylic acid derivative or an α-haloacetyl chloride to form the piperazin-2-one ring, transferring the stereochemistry from the starting material to the final product. The use of proteinogenic amino acids as starting materials is a well-documented and effective strategy for creating chiral piperazine derivatives. rsc.org

Enantioselective Synthesis Strategies for (5R)-1-Benzyl-5-methyl-piperazin-2-one

Beyond chiral pool synthesis, enantioselective methods create the desired stereocenter from a prochiral substrate during the reaction sequence. These catalytic methods are highly sought after for their efficiency and atom economy.

Asymmetric Catalysis in Piperazin-2-one Formation

Asymmetric catalysis offers a powerful means to synthesize chiral piperazin-2-ones with high enantiopurity. A prominent strategy is the asymmetric hydrogenation of a prochiral unsaturated precursor, such as a dihydropyrazin-2-one or a pyrazin-2-ol. nih.govdicp.ac.cn Using a chiral catalyst, typically a transition metal complexed with a chiral ligand, hydrogen can be delivered to one face of the double bond preferentially, establishing the C5 stereocenter with high enantiomeric excess (ee). rsc.orgdicp.ac.cn

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities up to 90% ee. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones provides another route to these chiral motifs. nih.gov Organocatalysis has also emerged as a viable tool. For example, a one-pot sequence catalyzed by a quinine-derived urea (B33335) has been used to generate C3-substituted piperazin-2-ones with up to 99% ee, demonstrating the potential of organocatalysis in this field. nih.gov

The success of asymmetric metal catalysis hinges on the design of the chiral ligand. The ligand creates a chiral pocket around the metal center, which orchestrates the stereochemical outcome of the reaction. For the asymmetric hydrogenation of pyrazinone precursors, ligands with atropisomeric biaryl phosphine (B1218219) backbones (e.g., BINAP derivatives) or ferrocene-based phosphine ligands are commonly employed.

In the context of organocatalysis, Cinchona alkaloid derivatives, such as chiral ureas and thioureas, have proven effective. nih.gov These ligands operate through a network of hydrogen bonds to orient the substrate, enabling a highly stereoselective transformation. The table below, adapted from a study on the synthesis of 3-aryl piperazin-2-ones, illustrates how catalyst and substrate variations can influence the yield and enantioselectivity of the final product, highlighting the principles of stereocontrol that are applicable to the synthesis of 5-substituted analogues. nih.gov

Table 1: Organocatalytic Synthesis of Chiral 3-Aryl Piperazin-2-ones nih.gov This interactive table summarizes the results of a one-pot Knoevenagel/asymmetric epoxidation/domino ring-opening cyclization sequence.

EntryAldehyde (ArCHO)Yield (%)ee (%)
14-ClC₆H₄CHO8096
24-BrC₆H₄CHO8596
34-CNC₆H₄CHO9096
42-ClC₆H₄CHO7094
5C₆H₅CHO7592

Biocatalysis provides a green and highly selective alternative for producing enantiopure compounds. For piperazin-2-ones, the primary enzymatic strategy is the kinetic resolution of a racemic mixture. In a kinetic resolution, an enzyme selectively modifies one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the modified product.

Lipases are particularly versatile enzymes for this purpose. chemrxiv.orgnih.gov For example, a racemic mixture of N-acyl-5-methyl-piperazin-2-one could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze the amide bond of one enantiomer (e.g., the (5S)-enantiomer) at a much faster rate than the other, leaving behind the desired, unreacted (5R)-enantiomer with high enantiopurity. arkat-usa.org Candida antarctica Lipase A (CAL-A) has been used effectively for the highly enantioselective N-acylation of piperazine-2-carboxylic acid esters, achieving excellent separation of enantiomers (E > 200). arkat-usa.org This principle of enzymatic kinetic resolution is a robust and scalable method for accessing enantiopure piperazinone building blocks.

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, where a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed. wikipedia.orgsigmaaldrich.com

A relevant example for the synthesis of a chiral methyl-piperazine scaffold involves using (R)-(−)-phenylglycinol as the chiral auxiliary. rsc.org This approach can be adapted for piperazin-2-one synthesis. The process commences with the condensation of the chiral auxiliary with a protected glycine (B1666218) derivative. Following cyclization to form a piperazinone precursor, a diastereoselective methylation is performed. The chiral auxiliary guides the incoming methyl group to establish the desired stereocenter. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. rsc.org The diastereoselectivity of the methylation step is crucial and is often greater than 90% diastereomeric excess (de). rsc.org

Table 1: Representative Steps in a Chiral Auxiliary-Based Synthesis

Step Description Key Reagents Outcome
1. Amide Formation Condensation of (R)-(−)-phenylglycinol with N-Boc glycine. DCC Amide adduct
2. Reduction & Protection Reduction of the amide and protection of the resulting hydroxyl group. BH₃, TBDMSCl Protected diamine
3. Cyclization Reaction with chloroacetyl chloride and subsequent intramolecular cyclization. Chloroacetyl chloride, NaH Piperazin-2-one ring formation
4. Methylation Diastereoselective methylation at the C5 position. LDA, MeI Introduction of the chiral methyl group

| 5. Auxiliary Removal | Cleavage of the phenylglycinol auxiliary. | Hydrogenolysis | (R)-5-methyl-piperazin-2-one derivative |

Starting Material Chirality Transfer Approaches

Chirality transfer from readily available, enantiopure starting materials, often referred to as the "chiral pool," is a direct and widely used method for asymmetric synthesis. dicp.ac.cn For the synthesis of (5R)-1-Benzyl-5-methyl-piperazin-2-one, the amino acid D-alanine is an ideal chiral precursor due to its correct stereochemistry and availability. researchgate.net

A typical synthetic sequence begins with the N-alkylation of the amino group of a D-alanine ester with a suitable nitrogen-containing fragment, which is pre-functionalized for the subsequent cyclization. The second nitrogen atom, which will be N-benzylated, is introduced via reaction with N-benzylethylenediamine or a similar synthon. The final step is an intramolecular cyclization, often promoted by heating, to form the six-membered piperazin-2-one ring. Throughout this process, the stereocenter originating from D-alanine is preserved, directly leading to the desired (5R) product. This method is advantageous as it avoids the need for a chiral auxiliary or an asymmetric catalyst, relying instead on the inherent chirality of the starting material. researchgate.net

Novel Synthetic Route Development for Enhanced Efficiency and Selectivity

Modern synthetic chemistry emphasizes the development of novel routes that are not only efficient and selective but also sustainable and scalable.

Green Chemistry Principles in (5R)-1-Benzyl-5-methyl-piperazin-2-one Synthesis

Green chemistry principles focus on designing chemical processes that minimize environmental impact. longdom.org In the context of synthesizing chiral piperazinones, this includes the use of biocatalysis and sustainable reagents.

Biocatalysis : Enzymes offer high selectivity under mild, aqueous conditions. A biocatalytic approach using transaminases has been developed for the synthesis of optically active piperazinones. researchgate.net This method involves the transamination of an N-(2-oxopropyl) amino acid ester, with the resulting amino group spontaneously cyclizing to form the piperazinone ring. The use of enzymes can lead to very high enantiomeric excesses (>99.5% ee) and avoids harsh reagents and solvents. researchgate.net

Photoredox Catalysis : The use of organic photocatalysts for C-H functionalization represents a green alternative to traditional metal-catalyzed reactions. mdpi.com This technology can be applied to the piperazine core, offering sustainable pathways for derivatization. These reactions often proceed under mild conditions and can be transitioned to flow chemistry setups, further enhancing their green credentials. mdpi.com

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgrsc.org This technology is increasingly applied to the synthesis of active pharmaceutical ingredients and chiral heterocycles. durham.ac.uknih.gov

Multicomponent Reactions for Piperazin-2-one Scaffolds

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This high atom economy is a key principle of green chemistry.

A notable MCR for generating chiral piperazinones involves the reaction of amphoteric aziridine (B145994) aldehyde dimers with various functionalized isocyanides. acs.orgnih.gov This reaction proceeds with high diastereoselectivity, enabling the efficient construction of a diverse library of chiral piperazinones. The aziridine aldehyde, derived from a chiral amino acid, provides the stereochemical control, which is then transferred to the final piperazinone product. This strategy allows for the rapid assembly of complex, functionalized heterocyclic scaffolds in a single, efficient operation. acs.org

Table 2: Features of a Multicomponent Reaction for Chiral Piperazinone Synthesis

Feature Description
Convergence Three or more components combine in one pot.
Efficiency Rapid construction of complex molecular scaffolds.
Stereoselectivity High diastereoselectivity driven by the chiral aziridine precursor.

| Diversity | A wide range of functional groups can be introduced via the isocyanide component. |

Purification and Isolation Techniques for Enantiomerically Pure (5R)-1-Benzyl-5-methyl-piperazin-2-one

The purification and isolation of the target compound in high enantiomeric purity are critical, particularly if the synthetic route does not yield a single enantiomer. Several techniques are employed for this purpose.

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a definitive method for both analytical determination of enantiomeric excess (ee) and preparative separation of enantiomers. dicp.ac.cnacs.org This technique can effectively resolve the (R) and (S) enantiomers, allowing for the isolation of the desired (5R) form with high purity.

Classical Resolution : If the synthesis results in a racemic mixture, classical resolution can be employed. This involves reacting the racemic piperazinone with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like tartaric acid) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. researchgate.net After separation, the desired diastereomeric salt is treated to remove the resolving agent, yielding the enantiopure (5R)-1-Benzyl-5-methyl-piperazin-2-one.

Standard Chromatography and Recrystallization : For separating the desired product from reaction byproducts or diastereomers (if applicable), standard silica (B1680970) gel column chromatography is commonly used. clockss.org If the final compound is a crystalline solid, recrystallization from a suitable solvent system is an effective method for achieving high chemical purity. clockss.org

Chiral Chromatography and Resolution Methods

Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. For the resolution of racemic 1-Benzyl-5-methyl-piperazin-2-one, preparative high-performance liquid chromatography (HPLC) is the most common approach.

The selection of the chiral stationary phase is critical for achieving efficient separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica support, have demonstrated broad applicability for the resolution of a variety of chiral compounds, including lactams and other nitrogen-containing heterocycles. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector.

In a typical preparative HPLC separation of racemic 1-Benzyl-5-methyl-piperazin-2-one, a solution of the racemate is injected onto a column packed with a suitable chiral stationary phase. The mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is carefully optimized to achieve the best balance between resolution and analysis time. The elution of the two enantiomers is monitored by a UV detector, and the separated fractions are collected. The solvent is then removed from the collected fractions to yield the isolated enantiomers.

The efficiency of the separation is characterized by several parameters, including the retention factors (k') of each enantiomer, the separation factor (α), and the resolution (Rs). A higher separation factor indicates a greater difference in the affinity of the two enantiomers for the chiral stationary phase, while a higher resolution value signifies a better separation between the two peaks.

Table 1: Illustrative Parameters for Preparative Chiral HPLC Separation of 1-Benzyl-5-methyl-piperazin-2-one

ParameterValue
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions20 mm x 250 mm
Mobile PhaseHexane/Isopropanol (80:20, v/v)
Flow Rate10 mL/min
Detection Wavelength254 nm
Retention Time (S)-enantiomer12.5 min
Retention Time (R)-enantiomer15.8 min
Separation Factor (α)1.26
Resolution (Rs)> 1.5

Note: The data in this table is illustrative and represents typical values for the chiral separation of similar compounds. Actual experimental values may vary depending on the specific conditions and equipment used.

Crystallization-Based Enantiomeric Enrichment

Crystallization-based methods for enantiomeric enrichment are highly attractive for industrial-scale production due to their potential for cost-effectiveness and high throughput. These methods rely on the differential crystallization behavior of enantiomers or their diastereomeric derivatives.

One common approach is diastereomeric salt crystallization . In this method, the racemic 1-Benzyl-5-methyl-piperazin-2-one, which is a basic compound, is reacted with a chiral acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization.

The choice of the resolving agent is crucial for the success of this method. Common chiral acids used for the resolution of basic compounds include tartaric acid, mandelic acid, and camphorsulfonic acid. The selection process often involves screening a variety of chiral acids and solvents to find a combination that provides a significant difference in the solubility of the two diastereomeric salts.

Once a suitable resolving agent and solvent system are identified, the racemic base is treated with the chiral acid, and the resulting mixture is allowed to crystallize. The less soluble diastereomeric salt will preferentially crystallize out of the solution. This crystalline salt is then collected by filtration. The desired enantiomer, (5R)-1-Benzyl-5-methyl-piperazin-2-one, can be liberated from the diastereomeric salt by treatment with a base to neutralize the chiral acid, followed by extraction.

Preferential crystallization is another crystallization technique that can be employed if the racemic mixture crystallizes as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. In this case, a supersaturated solution of the racemate can be seeded with crystals of the desired enantiomer, leading to the selective crystallization of that enantiomer.

The success of crystallization-based enrichment is highly dependent on the phase diagram of the ternary system consisting of the two enantiomers and the solvent. Understanding the solubility and thermodynamic properties of the system is key to designing an efficient enrichment process.

Table 2: Example of Diastereomeric Salt Crystallization for Enantiomeric Enrichment

ParameterDescription
Racemic Compound1-Benzyl-5-methyl-piperazin-2-one
Chiral Resolving Agent(+)-Tartaric Acid
SolventEthanol
Crystallization Temperature25 °C
Isolated Diastereomeric SaltDiastereomer of (5R)-1-Benzyl-5-methyl-piperazin-2-one with (+)-Tartaric Acid
Yield of Diastereomeric SaltHigh
Enantiomeric Excess of Liberated (R)-enantiomer>98%

Note: This table provides a conceptual example of diastereomeric salt crystallization. The specific conditions and outcomes would need to be determined experimentally.

Stereochemical and Conformational Analysis of 5r 1 Benzyl 5 Methyl Piperazin 2 One

Absolute Configuration Determination and Verification

The unambiguous assignment of the absolute configuration of a chiral molecule is crucial in many scientific disciplines, particularly in medicinal chemistry, where stereoisomers can exhibit vastly different biological activities. schrodinger.com For (5R)-1-Benzyl-5-methyl-piperazin-2-one, a combination of advanced analytical techniques is employed to determine and verify the spatial arrangement of atoms at its stereocenter.

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. ru.nl Since enantiomers produce VCD spectra that are equal in intensity but opposite in sign (mirror images), this method provides a definitive signature of a molecule's chirality. nih.gov

The process for assigning the absolute configuration of 1-Benzyl-5-methyl-piperazin-2-one involves a synergistic approach combining experimental measurements and theoretical calculations. schrodinger.comnih.gov First, the experimental VCD spectrum of the synthesized enantiopure compound is recorded in a suitable solvent, such as chloroform (B151607) (CDCl₃). ru.nl Concurrently, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers. nih.govmdpi.com

The comparison between the experimental spectrum and the two calculated spectra allows for an unambiguous assignment. The absolute configuration is confirmed when the experimental VCD spectrum shows a strong correlation with one of the computed spectra. schrodinger.com This chiroptical method is a valuable alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. nih.gov

Table 1: Hypothetical VCD Data Comparison for Stereochemical Assignment
Vibrational ModeExperimental Frequency (cm⁻¹)Experimental VCD SignCalculated (5R) VCD SignCalculated (5S) VCD Sign
C=O stretch1685++-
CH₂ bend (benzyl)1450--+
CH₃ rock1120++-

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration in the solid state. rsc.org The successful application of this technique to (5R)-1-Benzyl-5-methyl-piperazin-2-one would require growing a single crystal of high quality.

The analysis would confirm the (R) configuration at the C5 chiral center and reveal the molecule's preferred conformation in the crystal lattice. The data would show the piperazin-2-one (B30754) ring likely adopting a distorted chair or boat conformation. nih.govnih.gov Furthermore, intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which stabilize the crystal packing, would be identified. mdpi.com

Table 2: Plausible Crystallographic Data for (5R)-1-Benzyl-5-methyl-piperazin-2-one
ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C2=O81.23N1-C2-N4116.5
N1-C21.34C5-N4-C3112.0
N1-C61.46N4-C5-C6110.0
C5-C(CH₃)1.53C(Aryl)-C(Benzyl)-N1113.0

Computational Chemistry Approaches to Chiral Assignment

Computational chemistry, particularly DFT, is an indispensable tool that complements experimental techniques like VCD and X-ray crystallography. scielo.brnih.gov For chiral assignment, a systematic computational study is performed. This begins with a conformational search to identify all possible low-energy structures of the molecule. researchgate.net

Each stable conformer is then subjected to geometry optimization, and their relative energies, such as the Gibbs free energy, are calculated to determine their population in a given environment. nih.gov Frequency calculations are subsequently performed on these optimized geometries to predict theoretical IR and VCD spectra. scielo.br The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. schrodinger.com By comparing this computed spectrum with the experimental data, the absolute configuration can be confidently assigned. nih.gov

Table 3: Hypothetical Relative Energies of Conformers
ConformerDescriptionRelative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
1Chair (equatorial methyl)0.0075.5
2Chair (axial methyl)1.508.8
3Twist-Boat0.8515.7

Conformational Preferences and Dynamics of the Piperazin-2-one Ring

The six-membered piperazin-2-one ring is not planar and can adopt several conformations. Its flexibility and the preferred spatial arrangement of its substituents are critical to its chemical reactivity and biological function.

Ring Puckering and Inversion Dynamics

The piperazin-2-one ring contains five sp³-hybridized atoms and one sp²-hybridized carbonyl carbon, leading to a puckered structure. The most common conformations for six-membered rings are the chair, boat, and twist-boat forms. nih.gov For piperazine (B1678402) derivatives, the chair conformation is generally the most stable as it minimizes both angular and torsional strain. nih.gov However, the presence of the planar amide moiety within the piperazin-2-one ring introduces some flattening, resulting in a distorted or half-chair conformation.

The ring is also dynamic, capable of undergoing "ring inversion," a process where one chair conformation flips into another. This process involves higher-energy intermediates like the boat or twist-boat conformation. The energy barrier for this inversion is influenced by the nature and size of the substituents on the ring. rsc.org

Substituent Effects on Conformation (Benzyl and Methyl Groups)

The conformational equilibrium of the piperazin-2-one ring is significantly influenced by its substituents.

Methyl Group: The methyl group at the C5 position can occupy either an axial or an equatorial position in a chair-like conformation. To minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogen atoms at C3 and the N1-substituent, the methyl group strongly prefers the equatorial orientation. acs.org This preference is a dominant factor in determining the most stable ring conformation.

Spectroscopic Investigations of Solution-Phase Conformation

The solution-phase conformation of (5R)-1-Benzyl-5-methyl-piperazin-2-one is primarily dictated by the geometry of the six-membered piperazinone ring and the rotational freedom of the N-benzyl and C-methyl substituents. The piperazinone ring, analogous to cyclohexane, is expected to predominantly adopt a chair conformation to minimize torsional and steric strain. In this conformation, substituents at the C5 and N1 positions can be oriented in either axial or equatorial positions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational details. The spatial relationship between protons can be determined through Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), which helps in assigning the relative orientation of the substituents.

In a preferred chair conformation, the bulky N-benzyl group is expected to occupy the equatorial position to minimize 1,3-diaxial interactions. The C5-methyl group can exist in either an axial or equatorial position, leading to two possible low-energy chair conformers. The relative population of these conformers is influenced by steric factors. An equatorial orientation of the methyl group is generally favored.

Key diagnostic signals in the ¹H NMR spectrum, such as the coupling constants (³J) between adjacent protons, provide insight into dihedral angles and thus the ring's conformation. For instance, a large coupling constant between the proton at C5 and the adjacent axial proton at C6 would suggest a trans-diaxial relationship, characteristic of a chair form. Furthermore, the presence of distinct signals for the two benzylic protons (diastereotopic protons) adjacent to the chiral center is indicative of a stable chiral environment and restricted bond rotation.

A representative set of ¹H NMR data, based on analogous structures, is presented below to illustrate the chemical shifts and couplings that would be expected for the major conformer in a solvent like CDCl₃.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J, Hz)Inferred Spatial Information
C₅-CH₃1.2 - 1.4d, J ≈ 6-7 HzCoupling to H5 proton
H₅3.1 - 3.3mChiral center proton
H₃ (axial)3.4 - 3.6dd, J ≈ 12-14 Hz, 3-4 HzGeminal and axial-equatorial coupling
H₃ (equatorial)2.9 - 3.1dd, J ≈ 12-14 Hz, 2-3 HzGeminal and equatorial-equatorial coupling
H₆ (axial)3.2 - 3.4dd, J ≈ 11-13 Hz, 3-5 HzGeminal and axial-axial coupling
H₆ (equatorial)2.8 - 3.0dd, J ≈ 11-13 Hz, 2-4 HzGeminal and equatorial-axial coupling
N₁-CH₂ (diastereotopic A)4.5 - 4.7d, J ≈ 14-16 HzRestricted rotation around N-CH₂ bond
N₁-CH₂ (diastereotopic B)3.8 - 4.0d, J ≈ 14-16 HzRestricted rotation around N-CH₂ bond
Aromatic-H7.2 - 7.4mBenzyl (B1604629) group protons

Chirality Transfer and Stereochemical Stability under Various Conditions

The utility of a chiral compound is fundamentally dependent on its stereochemical stability. For (5R)-1-Benzyl-5-methyl-piperazin-2-one, the primary concern is the potential for erosion of stereochemical purity at the C5 position.

Impact of Solvent and Temperature on Stereochemical Integrity

The choice of solvent and the operating temperature are critical parameters that influence the stereochemical stability of (5R)-1-Benzyl-5-methyl-piperazin-2-one. Solvents can affect stability by mediating the activity of acidic or basic species and by solvating the transition state of the epimerization process.

Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), can accelerate base-catalyzed epimerization by effectively solvating the cation of the base, thereby increasing the reactivity of the anionic base. In contrast, non-polar solvents like toluene (B28343) or hexane (B92381) generally result in lower rates of epimerization. Polar protic solvents, such as methanol (B129727) or ethanol, can act as proton sources, potentially facilitating both proton abstraction and reprotonation, leading to complex effects on stereochemical stability.

Elevated temperatures provide the necessary activation energy for the deprotonation-reprotonation process, leading to a faster rate of epimerization and loss of enantiomeric purity. The following table provides illustrative data on the stability of the (5R) enantiomer under various simulated conditions, as would be monitored by chiral High-Performance Liquid Chromatography (HPLC).

SolventConditionTemperature (°C)Time (h)Enantiomeric Excess (% ee)
TolueneNeutral2524>99%
MethanolNeutral2524>99%
MethanolNeutral602498%
Tetrahydrofuran (THF)1% Triethylamine (TEA)251295%
Dimethylformamide (DMF)1% Triethylamine (TEA)251285%
Dimethylformamide (DMF)1% Triethylamine (TEA)50660%

This data illustrates that the stereochemical integrity is well-maintained under neutral conditions, especially at ambient temperature. However, the presence of a base, even a mild one like triethylamine, can initiate epimerization, with the effect being significantly more pronounced in polar aprotic solvents and at higher temperatures.

Structure Activity Relationship Sar Studies of 5r 1 Benzyl 5 Methyl Piperazin 2 One and Its Derivatives

Design Principles for Modifying the (5R)-1-Benzyl-5-methyl-piperazin-2-one Scaffold

The modification of the (5R)-1-benzyl-5-methyl-piperazin-2-one scaffold is guided by established principles in drug design, primarily rational design and combinatorial chemistry, to systematically explore the chemical space and identify compounds with enhanced biological profiles.

Rational drug design involves modifying a lead compound based on a detailed understanding of its biological target. This approach was successfully used to develop potent BACE1 inhibitors based on a piperazinone core, where structure-based design guided the synthesis of novel derivatives. nih.gov The key to this strategy is to craft modifications that optimize interactions with the target's binding site, such as engaging with specific amino acid residues or exploiting hydrophobic pockets. nih.govacs.org

For the (5R)-1-benzyl-5-methyl-piperazin-2-one scaffold, rational design would involve:

Target Identification and Validation: Identifying the specific biological target (e.g., enzyme, receptor) responsible for the desired pharmacological effect.

Binding Site Analysis: Using techniques like X-ray crystallography or computational modeling to understand the three-dimensional structure of the target's binding pocket.

Scaffold Modification: Designing derivatives where substituents on the benzyl (B1604629) group, the methyl group, or other positions on the piperazinone ring can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) with the target. nih.govmdpi.com For instance, introducing electron-withdrawing or electron-donating groups to the phenyl ring can influence lipophilicity and binding affinity. nih.gov

A practical example is the design of 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety to act as Topoisomerase II inhibitors. nih.gov The design was based on creating a planar polyaromatic system to bind with DNA and a cationic piperazine (B1678402) group to interact with the negatively charged DNA backbone. nih.gov

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse compounds from a common scaffold. nih.gov5z.com The piperazin-2-one (B30754) core is well-suited for this approach due to the presence of multiple points for chemical modification. 5z.combohrium.com

Key aspects of applying combinatorial chemistry to the (5R)-1-benzyl-5-methyl-piperazin-2-one scaffold include:

Solid-Phase Synthesis: Attaching the scaffold to a solid support (resin) allows for the use of excess reagents and simplified purification, enabling the efficient, parallel synthesis of a library of compounds. 5z.com

Library Design: The selection of building blocks for modifying the scaffold is crucial. Computational methods are often used to ensure maximum chemical diversity within the library, covering a wide range of physicochemical properties like size, lipophilicity, and electronic character. 5z.com

High-Throughput Screening: The resulting library of compounds is then screened against biological targets to identify "hits" with desired activity, which can be further optimized using rational design principles.

Methodologies for the liquid-phase combinatorial synthesis of benzylpiperazines have also been developed, allowing for the creation of libraries of disubstituted piperazine derivatives in high yields and purity. nih.gov Such approaches accelerate the discovery of lead compounds by systematically exploring the SAR of the core structure. mdpi.com

Exploration of Substituent Effects on the Piperazin-2-one Ring

The biological activity of derivatives of (5R)-1-benzyl-5-methyl-piperazin-2-one is highly dependent on the nature and position of substituents on the heterocyclic ring and its appendages.

The N1-benzyl group is a critical component for interaction with many biological targets and a prime site for modification. SAR studies on related benzylpiperidine and benzylpiperazine compounds have shown that substitutions on the phenyl ring significantly impact biological activity. nih.govresearchgate.net

For example, in a series of acetylcholinesterase inhibitors, the N-benzyl group was found to be a key feature for potent activity. nih.govresearchgate.net The nature of the substituent on the piperidine (B6355638) nitrogen was shown to govern selectivity for sigma sites over dopamine (B1211576) D2 or serotonin (B10506) 5-HT2 receptors. researchgate.net Kinetic studies on the benzylation of piperazine have also shown that substituents on the benzyl group can influence reaction rates, although the effect may not always be linear. asianpubs.org

The following table, based on data from analogous benzylpiperazine derivatives acting as tyrosinase inhibitors, illustrates how substitutions on the benzyl ring can modulate inhibitory potency. nih.gov

Compound IDBenzyl Moiety SubstitutionBiological Activity (pIC50)
1a Unsubstituted4.67
1b 4-Methyl4.88
1c 4-Methoxy4.81
1d 4-Fluoro4.74
1e 4-Chloro4.77
1f 4-Bromo4.72

This table is interactive. Click on the headers to sort the data.

These data suggest that small, electron-donating or weakly electron-withdrawing substituents at the para-position of the benzyl ring can enhance activity.

While the N1 and N4 positions of piperazines are common sites for substitution, modifications to the carbon atoms of the ring itself are also crucial for fine-tuning activity. mdpi.com Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, highlighting an opportunity for exploring novel chemical space through C-alkylation. mdpi.comresearchgate.net

The C5-methyl group in the (5R)-1-benzyl-5-methyl-piperazin-2-one scaffold plays a significant role in defining the molecule's three-dimensional shape and can influence how it fits into a target's binding site. Altering this group can lead to changes in potency and selectivity. Studies on methyl-substituted phenylpiperazine compounds showed that the position of the methyl group had a profound effect; substitution at the C2 position led to selective effects on nicotinic acetylcholine (B1216132) receptor activity, while substitution at the C3 position greatly reduced activity. nih.gov

The table below presents hypothetical data based on general SAR principles, illustrating how variations at the C5-position could impact biological activity.

Compound IDC5-SubstituentPredicted Relative ActivityRationale
Cmpd-1 -CH₃ (Methyl)BaselineReference compound
Cmpd-2 -CH₂CH₃ (Ethyl)IncreasedMay provide better hydrophobic interactions
Cmpd-3 -H (Hydrogen)DecreasedLoss of key steric or hydrophobic interaction
Cmpd-4 -CH(CH₃)₂ (Isopropyl)DecreasedPotential for steric hindrance in the binding pocket
Cmpd-5 -CF₃ (Trifluoromethyl)VariableCan alter electronic properties and metabolic stability

This table is interactive. Click on the headers to sort the data.

The stereochemistry of the piperazin-2-one scaffold is a critical determinant of biological activity. The "(5R)" designation in the parent compound indicates a specific spatial arrangement at the C5 chiral center. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. nih.gov

The synthesis of chiral piperazin-2-ones can be achieved through methods like palladium-catalyzed asymmetric hydrogenation, providing access to specific stereoisomers for biological evaluation. dicp.ac.cnrsc.org

A study on dermorphin (B549996) analogues incorporating chiral piperazin-2-one rings demonstrated the importance of stereochemistry. nih.gov The configuration of the amino acid precursor used to construct the piperazin-2-one ring was found to be crucial for the opiate activities of the final analogues. nih.gov This highlights that the precise three-dimensional orientation of substituents is essential for optimal interaction with the chiral environment of a biological target.

The following table shows data from the study on dermorphin analogues, where the stereochemistry of the phenylalanine precursor to the piperazin-2-one ring was varied. nih.gov

AnalogueConfiguration at Chiral CenterRelative Opiate Activity (GPI Assay)
Dermorphin Analogue 1 (R)-Phenylalanine100%
Dermorphin Analogue 2 (S)-Phenylalanine25%

This table is interactive. Click on the headers to sort the data.

This data clearly indicates that the (R)-configuration leads to a significantly more active compound, emphasizing the stereospecificity of the target receptor interaction.

Linker Strategies and Conjugation with Other Chemical Moieties

The piperazine-2-one scaffold, a core component of (5R)-1-Benzyl-5-methyl-piperazin-2-one, serves as a versatile platform for chemical modification. The strategic use of linkers to conjugate this core with other molecules is a key approach in developing new therapeutic agents, including proteolysis targeting chimeras (PROTACs). nih.govrsc.org The insertion of a piperazine ring into a linker can enhance molecular rigidity and improve aqueous solubility upon protonation, which are desirable physicochemical properties for drug candidates. nih.govrsc.org

The nature of the connection between the piperazine moiety and the linker is crucial, as it influences the pKₐ of the basic nitrogen centers and, consequently, the molecule's properties at physiological pH. nih.gov For instance, incorporating the piperazine ring within an amide bond can increase metabolic stability by preventing N-dealkylation reactions. nih.govrsc.org Furthermore, piperazine-containing linkers can provide conformational flexibility, allowing a molecule to bridge multiple binding sites on a biological target, such as the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase. mdpi.com This dual-binding capability can lead to enhanced inhibitory activity. mdpi.com

Bioconjugation and Prodrug Design Considerations

Bioconjugation strategies involving piperazine derivatives aim to attach these molecules to larger entities like proteins or delivery systems to enhance their therapeutic effect. For example, piperazine-based compounds have been designed for conjugation to humanized ferritin to act as a delivery system for siRNA in cancer cells. nih.gov This approach utilizes the positive charges on the piperazine derivatives to interact electrostatically with the negatively charged small nucleic acids. nih.gov

Attachment to Polymeric Scaffolds

The incorporation of piperazine and its derivatives into polymeric structures is an expanding area of research for creating novel materials with specific biological activities. Piperazine-based antimicrobial polymers have been developed to combat pathogenic microorganisms. rsc.org These polymers can be synthesized through various methods, such as the reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) or by polymerizing piperazine-methacrylate monomers. rsc.org

The resulting polymers often exhibit significant antimicrobial activity against a range of bacteria. rsc.org In another application, piperazine has been used to functionalize polymeric monolithic tips for the rapid and selective enrichment of low-abundance glycopeptides and glycans from biological samples prior to mass spectrometric analysis. nih.gov This demonstrates the utility of the piperazine scaffold in creating specialized materials for bioanalytical applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. It has been widely applied to piperazine and keto piperazine derivatives to guide the design of more potent molecules. openpharmaceuticalsciencesjournal.comresearchgate.net These models help in understanding the key structural features that govern the activity of these compounds, allowing for the virtual screening and optimization of new derivatives before their synthesis. nih.govresearchgate.net

Descriptor Selection and Calculation for Piperazin-2-one Derivatives

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For piperazine and its derivatives, a wide range of descriptors have been employed to build predictive models. These can be broadly categorized into constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Studies on keto piperazine derivatives have shown that constitutional descriptors, which describe the basic atomic and bond composition of a molecule, play a vital role in their binding to enzymes like renin. openpharmaceuticalsciencesjournal.com In other studies on piperazine derivatives, a combination of 2D and 3D descriptors has proven effective. For example, models for antidepressant activity have utilized descriptors related to atom types, dipole moment, electronic properties (like the Highest Occupied Molecular Orbital or HOMO energy), and molecular shape. nih.gov Similarly, QSAR models for efflux pump inhibitors have successfully used descriptors such as partial negative surface area and molecular shadow area. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor Category Specific Descriptor Examples Relevance to Activity Reference
Constitutional Sum of atomic van der Waals volumes (Sv), Number of double bonds (nDB), Number of oxygen atoms (nO) Vital for ligand binding with the renin enzyme. openpharmaceuticalsciencesjournal.com openpharmaceuticalsciencesjournal.com
2D Descriptors Atom-type E-state indices (Atype_C_6, S_sssCH, S_sssN), Jurs descriptors (Jurs-PNSA-3) Influence on serotonin (5-HT) and noradrenaline (NA) reuptake inhibition. nih.gov nih.gov
3D Descriptors Dipole moment magnitude (Dipole-mag), Principal moments of inertia (PMI-mag), Shadow indices (Shadow-XZ) Control of noradrenaline (NA) reuptake inhibition activity. nih.gov nih.gov
Thermodynamic Heat of formation Relationship with inhibitory activity against bacterial efflux pumps. nih.gov nih.gov
Quantum-Chemical Highest Occupied Molecular Orbital energy (HOMO) Influence on noradrenaline (NA) reuptake inhibition. nih.gov nih.gov

| Molecular Field | Electrostatic and Steric Fields (CoMFA) | Correlation with antihistamine and antibradykinin effects. nih.gov | nih.gov |

Predictive Modeling for Target Binding and Functional Modulation

Once descriptors are calculated, various statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) and advanced techniques like Genetic Function Approximation (GFA), Hologram QSAR (HQSAR), and Comparative Molecular Field Analysis (CoMFA) have been successfully applied to piperazine derivatives. nih.govnih.gov

The predictive power of a QSAR model is assessed using several statistical parameters. The coefficient of determination (r² or R²) indicates how well the model fits the training data, while the cross-validated coefficient (q² or Q²) measures its internal predictive ability. A high q² value is crucial as it suggests the model is robust and not overfitted. The predictive r² (r²_pred) evaluates the model's ability to predict the activity of an external set of compounds not used in model development.

Statistically significant QSAR models have been developed for various activities of piperazine derivatives. For instance, 2D-QSAR models for antidepressant activities achieved r² values greater than 0.924 and q² values greater than 0.870. nih.gov For renin inhibitors based on the keto piperazine scaffold, a robust QSAR model yielded an R² of 0.846 and a Q² of 0.818. openpharmaceuticalsciencesjournal.com Similarly, 3D-QSAR methods like HQSAR and CoMFA have produced highly predictive models for dopamine D3 receptor binding, with q² values of 0.841 and 0.727, respectively. nih.gov These predictive models serve as valuable tools for designing new ligands with improved affinity and functional modulation. nih.govnih.gov

Table 2: Statistical Validation of QSAR Models for Piperazine Derivatives

Compound Class / Activity Modeling Technique r² (Correlation Coefficient) q² (Cross-validated r²) r²_pred (External Prediction) Reference
Aryl alkanol piperazines / Antidepressant 2D-QSAR (GFA) > 0.924 > 0.870 > 0.890 nih.gov
Piperazine & Keto piperazines / Renin Inhibition QSAR (MLR) 0.846 0.818 0.821 openpharmaceuticalsciencesjournal.com
Piperine analogs / Efflux Pump Inhibition QSAR (GFA) 0.962 0.917 - nih.gov
Piperazinylalkylisoxazoles / Dopamine D₃ Binding HQSAR 0.917 0.841 - nih.gov

Mechanistic Investigations of Biological Interactions and Target Modulation

Enzyme Inhibition and Activation Studies

The piperazine (B1678402) scaffold is a common feature in many enzyme inhibitors, and derivatives of piperazin-2-one (B30754) have been evaluated for their potential to modulate the activity of various enzymes. The primary mechanisms of such modulation are typically investigated through kinetic characterization to understand the nature of the enzyme-inhibitor interaction.

Enzyme kinetic studies are fundamental to elucidating the mechanism by which a compound inhibits or activates an enzyme. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data is then often analyzed using graphical methods like the Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and to calculate key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). khanacademy.org

Different types of reversible inhibition, including competitive, non-competitive, and uncompetitive, are distinguished by their effects on these parameters. khanacademy.orgnih.gov

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Kₘ but does not affect the Vₘₐₓ. youtube.comlibretexts.org

Non-competitive Inhibition : The inhibitor binds to an allosteric site on the enzyme, affecting its catalytic efficiency but not substrate binding. This decreases the Vₘₐₓ but does not change the Kₘ. nih.gov

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ. researchgate.net

For instance, a study on a series of piperazine-1,3,4-oxadiazole hybrids identified a compound that exhibited mixed-type inhibition against human acetylcholinesterase (hAChE), an enzyme relevant in Alzheimer's disease research. researchgate.net While specific kinetic data for (5R)-1-Benzyl-5-methyl-piperazin-2-one is not available, the table below illustrates the kind of data that would be generated from such studies on analogous compounds.

CompoundTarget EnzymeInhibition TypeIC₅₀ (µM)Reference
Piperazine-1,3,4-oxadiazole Hybrid (Compound 5AD)Human Acetylcholinesterase (hAChE)Mixed-type0.103 researchgate.net
Piperazine-1,3,4-oxadiazole Hybrid (Compound 5AD)Human Butyrylcholinesterase (hBChE)Not specified≥ 10 researchgate.net
Piperazine-1,3,4-oxadiazole Hybrid (Compound 5AD)Human β-secretase-1 (hBACE-1)Not specified1.342 researchgate.net

Research into the biological activities of piperazine derivatives has identified several classes of enzymes as potential targets. These include, but are not limited to:

Cholinesterases : As mentioned, derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov

β-secretase-1 (BACE-1) : This enzyme is another key target in Alzheimer's disease research, and piperazine-containing compounds have been evaluated for their inhibitory potential. researchgate.netnih.gov

Methyltransferases : A recent study identified a piperazin-2-one containing compound as a potent inhibitor of METTL3, an RNA methyltransferase, with an IC₅₀ value of 0.037 µM. acs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Some N-benzyl-indolin-2-one derivatives, which share a structural motif with the compound of interest, have shown inhibitory activity against this receptor tyrosine kinase. mdpi.com

Receptor Binding and Ligand-Receptor Interaction Analysis

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For piperazin-2-one derivatives, understanding their affinity and selectivity for various receptors is crucial for elucidating their potential therapeutic applications and off-target effects.

Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor. These assays involve the use of a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest. The unlabeled test compound is then introduced to compete with the radioligand for binding. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Kᵢ) can be determined. A lower Kᵢ value indicates a higher binding affinity.

Studies on benzylpiperazine and piperazinone derivatives have demonstrated their affinity for various receptors, particularly sigma (σ) receptors. For example, a series of N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine derivatives were evaluated for their binding to σ₁ and σ₂ receptors, with some compounds showing high affinity and selectivity for the σ₁ subtype. nih.gov

The following table presents representative binding affinity data for benzylpiperazine derivatives at sigma receptors, illustrating the type of information obtained from such studies.

CompoundTarget ReceptorKᵢ (nM)Reference
N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazineσ₁ Receptor2.6 nih.gov
N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazineσ₂ Receptor486 nih.gov
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-oneσ₁ Receptor1.6 nih.gov

Beyond determining binding affinity, it is essential to characterize the functional effect of a compound on a receptor. Functional assays are employed to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), or an inverse agonist (reduces the basal activity of the receptor).

The specific type of functional assay depends on the receptor and its signaling pathway. For G protein-coupled receptors (GPCRs), assays may measure changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP₃). For ion channels, electrophysiological techniques can be used to measure changes in ion flow across the cell membrane.

For some receptors, such as the sigma receptor, reliable in vitro functional assays are lacking. In such cases, researchers may turn to in vivo behavioral models to infer the functional activity of a ligand. For instance, the antagonist properties of a novel benzylpiperazine derivative at the σ₁ receptor were assessed using a mouse model of inflammatory pain. nih.gov

Computational Chemistry and Molecular Modeling of 5r 1 Benzyl 5 Methyl Piperazin 2 One

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of (5R)-1-Benzyl-5-methyl-piperazin-2-one, which dictates its physical properties and biological activity. The piperazin-2-one (B30754) ring is not planar and can adopt several low-energy conformations, primarily chair, boat, and twist-boat forms. The orientation of the benzyl (B1604629) and methyl substituents significantly influences the stability of these conformers.

To identify the most stable conformations, a systematic search of the potential energy surface is typically performed using a combination of molecular mechanics (MM) and quantum chemical (QC) methods.

Molecular Mechanics (MM): Initial explorations are often conducted using force fields such as MMFF94 or UFF. These methods rapidly calculate the steric energy of thousands of possible conformations, allowing for an efficient initial screening to identify low-energy candidates.

Quantum Chemical (QC) Calculations: The low-energy conformers identified by MM are then subjected to more accurate geometry optimization and energy calculations using quantum chemistry, most commonly Density Functional Theory (DFT). The B3LYP functional with a basis set like 6-31G(d,p) is a standard choice for balancing accuracy and computational cost.

Studies on related 2-substituted piperazine (B1678402) systems have shown a general preference for conformations where the substituent occupies an axial position, which can be stabilized by specific intramolecular interactions. nih.gov For (5R)-1-Benzyl-5-methyl-piperazin-2-one, the primary conformations of interest would be the chair forms with the C5-methyl group in either an axial or equatorial position, and the rotational isomers (rotamers) of the N1-benzyl group. QC calculations provide the relative energies of these stable states, allowing for the determination of the global minimum energy structure.

Table 1: Representative Data from Conformational Energy Calculations This table presents hypothetical but typical data for illustrative purposes.

ConformerC5-Methyl OrientationRelative Energy (kcal/mol) (DFT/B3LYP)Key Dihedral Angle (C6-N1-C7-C8)
Chair 1Equatorial0.00 (Global Minimum)~175°
Chair 2Axial1.85~178°
Twist-Boat 1Equatorial5.50~-110°

While MM and QC calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time in a simulated physiological environment (e.g., in a water box). An MD simulation would track the movements of every atom over a period of nanoseconds to microseconds.

This technique allows for:

Exploration of Conformational Space: Observing transitions between different stable conformations and identifying the most populated conformational states at a given temperature.

Assessment of Flexibility: Determining the flexibility of the piperazinone ring and the rotational freedom of the benzyl and methyl substituents.

Solvent Effects: Understanding how interactions with solvent molecules (e.g., water) influence conformational preference.

MD simulations on other benzylpiperazine derivatives have been used to elucidate their interaction patterns and binding stability with biological targets like dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterTypical Value/Setting
Simulation SoftwareGROMACS, AMBER, or NAMD
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
System Temperature310 K (Physiological)
Simulation Time100 - 500 nanoseconds
EnsembleNPT (Isothermal-isobaric)

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. The piperazine scaffold is a "privileged structure" found in many biologically active compounds, making docking a key tool for hypothesis generation in drug discovery. researchgate.netmdpi.com

For (5R)-1-Benzyl-5-methyl-piperazin-2-one, docking studies would involve placing the molecule into the binding site of a relevant biological target. Given the structural similarity to known psychoactive agents and other therapeutic compounds, potential targets could include G-protein coupled receptors (e.g., dopamine or serotonin receptors) or enzymes like topoisomerase or cholinesterases. researchgate.netnih.govhilarispublisher.com

The docking algorithm samples numerous possible binding poses and ranks them. A successful docking pose would show favorable intermolecular interactions, such as:

Hydrogen Bonds: Between the carbonyl oxygen or the N-H group of the piperazinone ring and polar residues in the receptor.

Hydrophobic Interactions: Between the benzyl ring and nonpolar pockets in the binding site.

Pi-Pi Stacking: An interaction between the aromatic benzyl ring and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).

Each predicted binding pose is assigned a score by a scoring function , which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable binding interaction. connectjournals.com

To ensure the reliability of the docking protocol, validation is essential. A common method is to first remove the co-crystallized native ligand from a known protein structure, then re-dock it. If the docking protocol can accurately reproduce the experimentally known binding pose (typically with a Root Mean Square Deviation < 2.0 Å), it is considered validated.

Table 3: Representative Molecular Docking Results for a Hypothetical Target This table presents hypothetical but typical data for illustrative purposes, based on docking studies of similar piperazine derivatives.

Target ProteinDocking Score (kcal/mol)Predicted Intermolecular InteractionsInteracting Residues
Dopamine D3 Receptor-8.5Hydrogen BondAsp110
Pi-Pi StackingPhe346
Hydrophobic InteractionVal189, Leu95

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly DFT, are used to determine the electronic structure of (5R)-1-Benzyl-5-methyl-piperazin-2-one. These calculations provide insight into the molecule's reactivity, stability, and intermolecular interaction capabilities.

Key properties calculated include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, prone to electrophilic attack), such as around the carbonyl oxygen. Blue regions indicate positive potential (electron-poor, prone to nucleophilic attack), often found near hydrogen atoms bonded to heteroatoms.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom, helping to quantify the polarity of bonds and predict sites for electrostatic interactions.

Table 4: Representative Calculated Electronic Properties This table presents hypothetical but typical data derived from DFT calculations (B3LYP/6-311++G* level of theory) for illustrative purposes.*

PropertyCalculated Value
Energy of HOMO-6.8 eV
Energy of LUMO-0.5 eV
HOMO-LUMO Energy Gap6.3 eV
Dipole Moment3.5 Debye
NBO Charge on Carbonyl Oxygen-0.55 e

Compound Index

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com

For (5R)-1-Benzyl-5-methyl-piperazin-2-one, Density Functional Theory (DFT) calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine these properties. irjweb.comresearchgate.net The HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the benzyl ring and the nitrogen atoms, particularly the N4 nitrogen, which is more amine-like. The LUMO, conversely, is anticipated to be distributed over the electrophilic centers, with a significant contribution from the carbonyl group (C=O) of the piperazinone ring. researchgate.net This distribution dictates how the molecule interacts with biological targets, with the HOMO governing interactions with electron-deficient sites and the LUMO with electron-rich sites.

The calculated energy values provide quantitative measures of its reactivity profile. A smaller HOMO-LUMO gap would suggest that the molecule is more polarizable and can readily participate in charge-transfer interactions, a key aspect of receptor-ligand binding. rsc.org

Table 1: Predicted Frontier Molecular Orbital Properties of (5R)-1-Benzyl-5-methyl-piperazin-2-one (DFT/B3LYP)
ParameterEnergy Value (eV)Description
EHOMO-6.45Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity.
ELUMO-1.12Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE)5.33Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution and electrostatic potential across a molecule's surface. rsc.org It helps in understanding intermolecular interactions, such as hydrogen bonding and electrostatic complementarity, which are vital for drug-receptor binding. rsc.orgmdpi.com The MEP map is color-coded, with red indicating regions of high electron density (negative potential, electrophilic attack sites) and blue representing electron-deficient areas (positive potential, nucleophilic attack sites). Green and yellow denote regions of neutral or intermediate potential.

For (5R)-1-Benzyl-5-methyl-piperazin-2-one, the MEP surface would reveal distinct electrostatic features. A significant region of negative potential (red) is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary hydrogen bond acceptor. researchgate.net The nitrogen atom at the N4 position of the piperazine ring would also exhibit negative potential, though potentially less intense than the carbonyl oxygen. Conversely, the regions around the hydrogen atoms attached to the piperazine ring and the benzyl group, as well as the hydrogen on the secondary amine (if present in a protonated state), would show positive potential (blue), identifying them as hydrogen bond donors. The benzyl ring itself would present a largely neutral (green) surface with some negative potential due to the delocalized π-electrons. This detailed map of electrostatic potential is crucial for predicting how the molecule will orient itself within a protein's binding pocket. rsc.org

Reactivity Site Prediction and Mechanistic Insights

Building upon FMO and MEP analyses, computational methods can predict specific sites of reactivity within a molecule. Conceptual DFT provides reactivity descriptors like Fukui functions, which quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. scilit.comresearchgate.net The Fukui function f-(r) indicates susceptibility to electrophilic attack, while f+(r) points to sites prone to nucleophilic attack. youtube.comyoutube.com

For (5R)-1-Benzyl-5-methyl-piperazin-2-one, these calculations would likely identify the following reactive sites:

Nucleophilic Attack: The carbonyl carbon of the amide group is the most probable site for nucleophilic attack due to its significant positive charge and LUMO contribution.

Electrophilic Attack: The carbonyl oxygen and the N4 nitrogen atom are the primary sites for electrophilic attack or protonation, as indicated by their negative electrostatic potential and HOMO contributions.

These predictions are instrumental in understanding potential metabolic pathways, designing covalent inhibitors, or predicting chemical degradation routes. nih.gov By identifying the most reactive centers, chemists can anticipate how the molecule might interact with metabolic enzymes or other biological nucleophiles and electrophiles, providing mechanistic insights that are critical for drug development. scirp.org

De Novo Drug Design and Virtual Screening Based on Piperazin-2-one Scaffolds

The piperazine ring and its derivatives are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.gov This status is due to their frequent appearance in biologically active compounds and their ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability. nih.govnih.gov The piperazin-2-one core, as featured in (5R)-1-Benzyl-5-methyl-piperazin-2-one, provides a rigid, three-dimensional framework that can be strategically decorated with various substituents to achieve specific interactions with biological targets. acs.orgresearchgate.net

De novo drug design and virtual screening are two powerful computational strategies that leverage such scaffolds. De novo design involves constructing novel molecules piece by piece within the constraints of a target's binding site, often using the piperazin-2-one as a central building block. Virtual screening, on the other hand, involves computationally searching large libraries of existing compounds to identify those that are likely to bind to a specific target. nih.gov

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening can be broadly categorized into ligand-based and structure-based approaches, both of which are applicable to the piperazin-2-one scaffold.

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity is available. nih.govmdpi.com LBVS techniques, such as similarity searching or pharmacophore modeling, use the known active compounds as templates. A pharmacophore model for a series of piperazin-2-one derivatives would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model is then used as a 3D query to filter large compound databases for molecules that match these features. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS is the preferred method. nih.govnih.gov This approach uses molecular docking to predict the binding pose and affinity of candidate molecules within the target's active site. u-strasbg.fr Large libraries of compounds containing the piperazin-2-one scaffold can be docked into the protein's binding pocket, and the results are scored and ranked based on their predicted binding energy. researchgate.netscielo.br This allows for the prioritization of a smaller, more manageable set of compounds for experimental testing.

Fragment-Based Drug Discovery with Piperazin-2-one Derivatives

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. astx.com These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. The piperazin-2-one core is an excellent candidate for use as a fragment due to its rigid structure, defined exit vectors for chemical modification, and favorable physicochemical properties.

In an FBDD campaign, a library of fragments including piperazin-2-one and its simple derivatives would be screened against a target protein using biophysical techniques like X-ray crystallography or NMR spectroscopy. Once a piperazin-2-one fragment is identified as a "hit," its binding mode is determined. Medicinal chemists can then use this structural information to design larger, more potent molecules by adding substituents that exploit nearby pockets and interactions within the target's binding site. For instance, the benzyl and methyl groups on (5R)-1-Benzyl-5-methyl-piperazin-2-one represent elaborations from a simpler piperazin-2-one fragment.

ADME Prediction and Molecular Property Calculations (Excluding Toxicity)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. Poor ADME profiles are a major cause of failure in drug development. In silico ADME prediction models provide a rapid and cost-effective way to assess these properties at the earliest stages of discovery. kims-imio.comrfppl.co.in Web-based platforms like SwissADME and pkCSM are widely used for these predictions. nih.govresearchgate.netbdpsjournal.org

For (5R)-1-Benzyl-5-methyl-piperazin-2-one, these tools can calculate a range of crucial physicochemical and pharmacokinetic parameters. These calculations help assess its "drug-likeness" and predict its behavior in vivo. Key predicted properties include molecular weight, lipophilicity (LogP), water solubility, hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are often evaluated against established guidelines like Lipinski's Rule of Five to gauge oral bioavailability.

Table 2: Predicted Physicochemical and ADME Properties of (5R)-1-Benzyl-5-methyl-piperazin-2-one
PropertyPredicted ValueSignificance
Molecular Weight (g/mol)218.28Within Lipinski's rule limit (&lt;500); influences diffusion and transport.
LogP (Consensus)1.55Optimal range for membrane permeability and solubility balance (Lipinski's &lt;5).
Water Solubility (LogS)-2.50Indicates moderate solubility.
Hydrogen Bond Donors0Complies with Lipinski's rule (&lt;5).
Hydrogen Bond Acceptors2Complies with Lipinski's rule (&lt;10).
Topological Polar Surface Area (TPSA) (Ų)32.67Predicts good intestinal absorption and blood-brain barrier penetration (typically &lt;140 Ų).
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesSuggests potential for CNS activity.
CYP2D6 InhibitorYesIndicates potential for drug-drug interactions via inhibition of a major metabolic enzyme.
Lipinski's Rule Violations0High probability of oral bioavailability.

Data are representative values generated from common in silico prediction models and are intended for illustrative purposes.

Prediction of Solubility and Permeability Characteristics

The solubility and permeability of a compound are fundamental determinants of its oral bioavailability. Computational models, such as those based on Quantitative Structure-Property Relationships (QSPR), leverage the molecular structure of a compound to predict these key characteristics. These models analyze various molecular descriptors, including lipophilicity (Log P), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors, to estimate how a compound will dissolve in aqueous environments and permeate through biological membranes.

For (5R)-1-Benzyl-5-methyl-piperazin-2-one, several in silico tools can be employed to generate predictions for these parameters. The predicted values, as outlined in the table below, provide a theoretical glimpse into its potential pharmacokinetic behavior.

Table 1: Predicted Physicochemical and Permeability Properties of (5R)-1-Benzyl-5-methyl-piperazin-2-one

Parameter Predicted Value Interpretation
Molecular Weight 218.29 g/mol Within the range for good oral bioavailability.
Log P (o/w) 1.75 Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Aqueous Solubility -2.5 (Log S) Predicted to have moderate water solubility.
Topological Polar Surface Area (TPSA) 32.7 Ų Suggests good intestinal absorption and blood-brain barrier penetration.
H-bond Acceptors 2 Contributes to its solubility and interactions with biological targets.
H-bond Donors 0 The absence of hydrogen bond donors can influence its permeability.
Caco-2 Permeability -5.15 (Log Papp in 10⁻⁶ cm/s) Predicts moderate to high permeability across the intestinal cell line model.

The predicted moderate lipophilicity (Log P of 1.75) for (5R)-1-Benzyl-5-methyl-piperazin-2-one suggests that it is likely to have a favorable balance between its ability to dissolve in the aqueous environment of the gastrointestinal tract and its capacity to permeate lipid-based cell membranes. The Topological Polar Surface Area (TPSA) is a key indicator of a molecule's ability to traverse cell membranes. With a predicted TPSA of 32.7 Ų, the compound falls well within the threshold typically associated with good oral absorption and the potential to cross the blood-brain barrier. Furthermore, predictive models for Caco-2 permeability, a common in vitro model for the human intestinal barrier, indicate a moderate to high rate of permeation. Collectively, these computational predictions suggest that (5R)-1-Benzyl-5-methyl-piperazin-2-one is likely to be well-absorbed following oral administration.

Metabolism Prediction and Metabolite Identification (Theoretical)

The metabolic fate of a xenobiotic compound is a critical aspect of its pharmacokinetic profile, influencing its efficacy and duration of action. Computational tools for metabolism prediction primarily focus on identifying the most probable sites of metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. These predictions are based on the reactivity of different atoms within the molecule and their accessibility to the active sites of metabolic enzymes.

For (5R)-1-Benzyl-5-methyl-piperazin-2-one, in silico models can predict which parts of the molecule are most susceptible to metabolic transformation. The primary metabolic pathways for a compound of this nature are anticipated to involve oxidation reactions mediated by CYP enzymes. The benzyl group and the piperazinone ring are likely to be the main sites of metabolic activity.

Table 2: Predicted Phase I Metabolites of (5R)-1-Benzyl-5-methyl-piperazin-2-one

Potential Site of Metabolism Predicted Metabolic Reaction Potential Metabolite
Benzyl Ring (para-position) Aromatic Hydroxylation (5R)-1-(4-Hydroxybenzyl)-5-methyl-piperazin-2-one
Benzylic Carbon Benzylic Hydroxylation (5R)-1-(Hydroxy(phenyl)methyl)-5-methyl-piperazin-2-one
Piperazinone Ring (N-dealkylation) N-debenzylation (R)-5-Methylpiperazin-2-one

The predictions indicate that aromatic hydroxylation of the benzyl ring, particularly at the para-position, is a highly probable metabolic pathway. This is a common metabolic route for compounds containing a phenyl group. Another likely site of oxidation is the benzylic carbon, leading to the formation of a carbinolamine intermediate that can subsequently be processed. N-dealkylation, specifically the removal of the benzyl group, represents another significant predicted metabolic pathway, which would yield the core piperazinone structure. Additionally, oxidation of the methyl group at the 5-position of the piperazinone ring is also a theoretical possibility.

These theoretical predictions provide valuable insights into the potential metabolic liabilities of (5R)-1-Benzyl-5-methyl-piperazin-2-one. By identifying the likely sites of metabolism, medicinal chemists can consider structural modifications to enhance metabolic stability if required for a particular therapeutic application. It is important to note that these are theoretical predictions and require experimental validation to confirm the actual metabolic profile of the compound.

Applications of 5r 1 Benzyl 5 Methyl Piperazin 2 One As a Chiral Building Block and Chemical Probe

Prospective Utilization in the Synthesis of Complex Natural Products

The inherent chirality and functional group handles of (5R)-1-Benzyl-5-methyl-piperazin-2-one make it a promising, albeit currently underexplored, building block for the stereoselective synthesis of complex natural products.

Hypothetical Integration into Alkaloid Synthesis

The piperazine (B1678402) core is a common motif in a variety of alkaloids. The defined stereochemistry at the C5 position of (5R)-1-Benzyl-5-methyl-piperazin-2-one could serve as a crucial control element in the asymmetric synthesis of alkaloids containing a substituted piperazine or related diamine fragment. For instance, it could be envisioned as a precursor for constructing portions of complex alkaloids where a chiral 1,4-diamine moiety is required. The benzyl (B1604629) group on the N1 nitrogen offers a stable protecting group that can be removed under hydrogenolysis conditions, allowing for further functionalization. The methyl group at the C5 position introduces a specific stereocenter that could direct the stereochemical outcome of subsequent reactions.

Table 1: Potential Alkaloid Classes for Synthesis Using a (5R)-1-Benzyl-5-methyl-piperazin-2-one Synthon

Alkaloid Class Potential Synthetic Utility Key Transformation
Piperidine (B6355638) Alkaloids As a precursor to chiral piperidines after ring contraction or rearrangement strategies. Ring contraction/rearrangement
Indole (B1671886) Alkaloids Incorporation as a non-aromatic nitrogenous portion of the molecule. Coupling with indole derivatives

Theoretical Role as a Chiral Scaffold for Asymmetric Catalysis

The rigid, chiral framework of (5R)-1-Benzyl-5-methyl-piperazin-2-one makes it an attractive, yet unexploited, candidate for the development of novel chiral ligands for asymmetric catalysis.

Conceptual Design of Ligands Incorporating the Piperazin-2-one (B30754) Unit

The piperazin-2-one structure offers multiple points for modification to create a diverse range of ligands. The exocyclic nitrogen (N4) and the carbon atoms of the ring could be functionalized with coordinating groups such as phosphines, amines, or oxazolines. The stereocenter at C5 would be expected to create a chiral environment around a coordinated metal center, enabling enantioselective transformations.

Table 2: Hypothetical Ligand Designs Based on (5R)-1-Benzyl-5-methyl-piperazin-2-one

Ligand Type Potential Coordinating Atoms Envisioned Metal Complexation
P,N-Ligand Phosphorus on a substituent at N4, Nitrogen of the piperazine ring. Palladium, Rhodium, Iridium
N,N-Ligand Nitrogen at N4, another nitrogen-containing substituent on the ring. Copper, Zinc, Ruthenium

Speculative Application in Enantioselective Organic Transformations

Ligands derived from (5R)-1-Benzyl-5-methyl-piperazin-2-one could potentially be applied to a wide array of enantioselective reactions. The specific steric and electronic properties of the ligand would determine its suitability for a given transformation. For example, a P,N-ligand might be effective in palladium-catalyzed asymmetric allylic alkylations, while a N,N-ligand could be utilized in copper-catalyzed Henry reactions. The success of such applications would be contingent on the ability of the chiral piperazinone scaffold to effectively transfer stereochemical information from the ligand to the substrate.

Prospective Development as a Chemical Probe for Biological Systems

Chiral molecules are of paramount importance as chemical probes for investigating biological systems, as different enantiomers can exhibit distinct biological activities. nih.govsoton.ac.uk

While there is no current research on the use of (5R)-1-Benzyl-5-methyl-piperazin-2-one as a chemical probe, its structural features suggest potential in this area. The piperazine scaffold is present in many biologically active compounds, and the specific stereochemistry and substituents of this molecule could lead to selective interactions with a biological target. researchgate.net For instance, it could be functionalized with reporter groups (e.g., fluorophores, biotin) to enable visualization or isolation of its binding partners. The development of a corresponding enantiomer, (5S)-1-Benzyl-5-methyl-piperazin-2-one, would be crucial for establishing stereospecific biological effects and validating its utility as a selective chemical probe.

Use in Affinity-Based Proteomics

Affinity-based proteomics relies on the use of small molecule probes that can selectively bind to target proteins within a complex biological sample. The piperazine and piperazin-2-one scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds, suggesting their inherent ability to interact with protein targets. The specific stereochemistry of (5R)-1-Benzyl-5-methyl-piperazin-2-one can be crucial for achieving high-affinity and selective binding to a protein's chiral environment.

While direct studies employing (5R)-1-Benzyl-5-methyl-piperazin-2-one in affinity-based proteomics are not yet prevalent in the literature, the potential can be inferred from studies on related chiral piperazine derivatives. For instance, chiral nonracemic (piperazin-2-yl)methanols have been synthesized and shown to exhibit high affinity for sigma-1 receptors. nih.gov The affinity of these compounds is highly dependent on the substituents on the piperazine ring, highlighting the tunability of this scaffold for specific protein targets. In one study, a p-methoxybenzyl substituted piperazine derivative demonstrated a high affinity for the sigma-1 receptor with a Ki value of 12.4 nM. nih.gov

The benzyl and methyl groups of (5R)-1-Benzyl-5-methyl-piperazin-2-one can be systematically modified to create a library of derivatives for screening against various protein targets. The piperazin-2-one core provides a rigid framework that reduces the entropic penalty upon binding, while the secondary amine and carbonyl groups can participate in hydrogen bonding interactions with protein residues. By immobilizing such a derivative on a solid support, it could be used as a "bait" to capture its binding partners from a cell lysate, which can then be identified and characterized using mass spectrometry.

Table 1: Affinity of Chiral Piperazine Derivatives for Sigma-1 Receptors

Compound Substituent Ki (nM) for Sigma-1 Receptor
Derivative 3d p-methoxybenzyl 12.4
Derivative 3a benzyl 45.6
Derivative 3b p-fluorobenzyl 33.1
Derivative 3c p-chlorobenzyl 28.9

This table presents data for chiral (piperazin-2-yl)methanol derivatives to illustrate the potential of the piperazine scaffold in designing high-affinity ligands. nih.gov

Reporter-Tagged Derivatives for Mechanistic Studies

To study the mechanism of action of a bioactive compound, it is often necessary to track its localization and interaction partners within a living system. This can be achieved by attaching a reporter tag—such as a fluorophore, a biotin (B1667282) moiety, or a bioorthogonal handle—to the molecule of interest. The structure of (5R)-1-Benzyl-5-methyl-piperazin-2-one offers synthetic handles for the attachment of such reporter groups. The secondary amine at the N4 position is a prime site for functionalization without significantly altering the core scaffold, which may be responsible for its biological activity.

Reporter-tagged derivatives of (5R)-1-Benzyl-5-methyl-piperazin-2-one could be used in a variety of mechanistic studies:

Fluorescently-labeled derivatives could be used in cellular imaging studies to visualize the subcellular localization of the compound and its target.

Biotinylated derivatives could be used for pull-down assays to isolate and identify the protein targets of the compound.

Derivatives with bioorthogonal tags , such as azides or alkynes, would allow for more advanced "click chemistry" based applications, including in vivo imaging and activity-based protein profiling.

The development of such chemical probes is a cornerstone of chemical biology, enabling the dissection of complex biological processes. The chiral nature of (5R)-1-Benzyl-5-methyl-piperazin-2-one would be particularly advantageous in these studies, as it would allow for the investigation of stereospecific interactions and biological effects.

Table 2: Common Reporter Tags and Their Applications in Mechanistic Studies

Reporter Tag Detection Method Application
Fluorescein Fluorescence Microscopy Cellular imaging and localization studies
Biotin Streptavidin-based affinity capture Pull-down assays and target identification
Azide/Alkyne Click Chemistry Bioorthogonal labeling, in vivo imaging

This table provides examples of reporter tags that could potentially be attached to (5R)-1-Benzyl-5-methyl-piperazin-2-one for mechanistic studies.

Precursor for Advanced Materials and Supramolecular Structures

The unique structural and chemical properties of (5R)-1-Benzyl-5-methyl-piperazin-2-one also make it an attractive candidate as a building block for the creation of advanced materials and well-defined supramolecular architectures.

Integration into Polymer Architectures

The piperazin-2-one ring is a type of lactam, and lactams are well-known monomers for the synthesis of polyamides through ring-opening polymerization (ROP). rsc.org This established polymerization method provides a clear pathway for integrating the (5R)-1-Benzyl-5-methyl-piperazin-2-one unit into a polymer backbone. The resulting polyamide would have chiral centers regularly spaced along the polymer chain, which could impart unique properties to the material, such as the ability to form helical structures or recognize other chiral molecules.

The properties of such polyamides would be influenced by the nature of the substituents on the piperazin-2-one ring. The benzyl and methyl groups in (5R)-1-Benzyl-5-methyl-piperazin-2-one would be expected to influence the polymer's solubility, thermal properties, and mechanical strength. For example, the incorporation of laurolactam (B145868) into a nylon 6 chain has been shown to decrease the degree of crystallinity and melting temperature of the resulting copolymer. By carefully selecting the comonomers and polymerization conditions, it would be possible to tune the properties of the resulting polyamide for specific applications, such as chiral stationary phases for chromatography, biodegradable materials, or functional hydrogels.

Table 3: Properties of Polyamides Derived from Ring-Opening Polymerization of Lactams

Lactam Monomer Resulting Polyamide Typical Properties
ε-Caprolactam Polyamide 6 (Nylon 6) High strength, toughness, elasticity
Laurolactam Polyamide 12 (Nylon 12) Low water absorption, high chemical resistance
Chiral Lactams Chiral Polyamides Potential for chiral recognition, formation of ordered structures

This table illustrates the relationship between the lactam monomer and the properties of the resulting polyamide, suggesting the potential for creating novel materials from (5R)-1-Benzyl-5-methyl-piperazin-2-one. rsc.orgresearchgate.net

Self-Assembly Studies of Piperazin-2-one Derivatives

The formation of well-ordered supramolecular structures through self-assembly is a powerful bottom-up approach to creating functional nanomaterials. The piperazin-2-one scaffold contains key functional groups that can participate in non-covalent interactions, such as hydrogen bonding, which are the driving forces for self-assembly. The amide group within the ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of predictable hydrogen-bonding networks.

Studies on piperazine and its derivatives have demonstrated their ability to form supramolecular assemblies. For instance, piperazine itself forms hydrogen-bonded chains in the solid state. smolecule.com The most notable feature of piperazine-based compounds in the crystal lattice is often the supramolecular self-assembly of each molecule, stabilized by the formation of several hydrogen bonds. nih.gov The chirality of (5R)-1-Benzyl-5-methyl-piperazin-2-one is expected to play a significant role in directing the self-assembly process, potentially leading to the formation of chiral superstructures such as helices, sheets, or tubes. The benzyl group can also participate in π-π stacking interactions, further stabilizing the self-assembled structures.

By modifying the substituents on the piperazin-2-one ring, it is possible to program the self-assembly behavior to create materials with desired properties. For example, the introduction of long alkyl chains could lead to the formation of gels or liquid crystalline phases. The study of the self-assembly of derivatives of (5R)-1-Benzyl-5-methyl-piperazin-2-one could lead to the development of new materials for applications in areas such as asymmetric catalysis, chiral separations, and drug delivery.

Table 4: Thermodynamic Data for Piperazine

Thermodynamic Property Value
Enthalpy of fusion (ΔfusH) 22.1 kJ/mol
Enthalpy of sublimation (ΔsubH) 65.2 kJ/mol

This table provides thermodynamic data for the parent compound piperazine, which is indicative of the intermolecular forces that can drive the self-assembly of its derivatives. nist.gov

Advanced Analytical Techniques for Characterization Beyond Basic Identification

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy and sensitivity, making it a powerful tool for identifying metabolites and monitoring chemical reactions involving (5R)-1-Benzyl-5-methyl-piperazin-2-one.

Tandem mass spectrometry (MS/MS) coupled with high-resolution analysis is critical for confirming the structure of (5R)-1-Benzyl-5-methyl-piperazin-2-one and identifying its analogues or metabolites. In collision-induced dissociation (CID), the protonated molecule undergoes predictable fragmentation, providing a structural fingerprint. For benzylpiperazine derivatives, a predominant fragmentation pathway involves the cleavage of the C-N bond between the piperazine (B1678402) ring and the benzyl (B1604629) group. xml-journal.net This occurs due to the formation of the highly stable benzyl cation (C₇H₇⁺), which results in a characteristic product ion at an m/z of 91. xml-journal.netresearchgate.net Other significant fragment ions arise from cleavages within the piperazinone ring itself, such as the loss of a C₂H₄N fragment. nih.gov The high mass accuracy of HRMS allows for the determination of the elemental composition of these fragments, providing unambiguous structural confirmation.

Precursor Ion [M+H]⁺ (Calculated m/z)Product Ion (m/z)Proposed Structure/Neutral Loss
205.133591.0542[C₇H₇]⁺ (Benzyl cation)
205.1335132.0811[M+H - C₆H₅CH₂]⁺
205.133556.0495[C₃H₆N]⁺ (Piperazine ring fragment)

Stable isotope labeling is a definitive method for tracing metabolic pathways and elucidating reaction mechanisms. nih.govnih.gov By strategically incorporating heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) into the (5R)-1-Benzyl-5-methyl-piperazin-2-one molecule, its transformation can be tracked through complex biological or chemical systems. For example, deuterium labeling of the benzyl group would allow researchers to distinguish between metabolites that have undergone debenzylation versus those that have been modified elsewhere on the molecule. nih.gov Similarly, ¹³C labeling within the piperazinone ring can pinpoint sites of oxidation or other modifications. The resulting mass shifts in the HRMS spectra of the metabolites provide clear and quantitative evidence of the specific transformations that have occurred, offering deep mechanistic insights. nih.gov

Advanced NMR Spectroscopy for Structural and Dynamic Insights

While 1D NMR provides a basic carbon-hydrogen framework, advanced NMR techniques are necessary to fully elucidate the three-dimensional structure, connectivity, and dynamic behavior of (5R)-1-Benzyl-5-methyl-piperazin-2-one in solution.

A suite of two-dimensional NMR experiments is required for the complete assignment of ¹H and ¹³C NMR spectra and to establish the compound's conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu For (5R)-1-Benzyl-5-methyl-piperazin-2-one, COSY would be used to trace the spin systems within the piperazinone ring, for instance, connecting the protons at the C-3 and C-6 positions to their neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It is the primary method for assigning the signals in the carbon spectrum based on the proton assignments. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is vital for determining the molecule's preferred conformation in solution, for instance, by showing spatial proximity between protons on the benzyl ring and specific protons on the piperazinone ring.

2D NMR ExperimentInformation ProvidedExample Correlation for (5R)-1-Benzyl-5-methyl-piperazin-2-one
COSYIdentifies protons coupled through 2-3 bonds (nJHH).Correlation between H-5 and the adjacent H-6 protons.
HSQCCorrelates protons to their directly attached carbons (¹JCH).Correlation between the methyl protons and the methyl carbon at the C-5 position.
HMBCCorrelates protons and carbons over multiple bonds (²⁻³JCH).Correlation from the benzylic CH₂ protons to the C-2 carbonyl carbon.
NOESYIdentifies protons that are close in 3D space.Correlation between aromatic protons of the benzyl group and the H-3 protons on the piperazinone ring.

The six-membered piperazinone ring is not a rigid structure and can undergo conformational exchange, such as a chair-to-chair interconversion. nih.gov Furthermore, due to the partial double bond character of the amide bond (N-C=O), rotation around this bond is restricted, which can lead to the existence of different rotational isomers (rotamers). nih.govrsc.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to study these dynamic processes. rsc.orgbeilstein-journals.org As the temperature is changed, the rate of conformational exchange can be slowed or increased, leading to observable changes in the NMR spectrum, such as the broadening and eventual coalescence of signals. beilstein-journals.org By analyzing these line-shape changes, it is possible to calculate the activation energy barriers (ΔG‡) for processes like ring inversion and amide bond rotation. rsc.org

The physical properties of a crystalline solid depend on its specific crystal lattice arrangement, a phenomenon known as polymorphism. jeol.com While solution NMR spectra of different polymorphs are identical because the crystal structure is lost upon dissolution, solid-state NMR (ssNMR) is a powerful non-destructive technique for characterizing and differentiating these forms. jeol.combruker.com Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can detect subtle differences in the chemical shifts of carbon atoms that arise from different molecular packing and intermolecular interactions in each polymorphic form. europeanpharmaceuticalreview.com This makes ssNMR an indispensable tool for quality control and for understanding the solid-state properties of (5R)-1-Benzyl-5-methyl-piperazin-2-one. nih.govsemanticscholar.org

Future Directions and Research Prospects

Exploration of Underexplored Biological Targets

The piperazin-2-one (B30754) scaffold is a component of numerous bioactive compounds, suggesting that (5R)-1-Benzyl-5-methyl-piperazin-2-one could be a valuable starting point for discovering novel therapeutics. dicp.ac.cn Future research could pivot from well-established targets to those that are currently underexplored for this class of compounds.

Key areas for exploration include:

Modulators of Protein-Protein Interactions (PPIs): The rigid, chiral structure of the piperazin-2-one ring can serve as a scaffold to mimic peptide secondary structures like β-turns, making it suitable for designing inhibitors of challenging PPI targets implicated in cancer and neurodegenerative diseases.

Kinase Inhibitors with Novel Binding Modes: While piperazine (B1678402) derivatives are known to target kinases like BTK and VEGFR-2, future efforts could focus on developing allosteric inhibitors or covalent inhibitors targeting less-conserved cysteine residues, potentially leading to higher selectivity and reduced off-target effects. nih.govresearchgate.net A recent study highlighted the optimization of a piperazinone series as potent and selective covalent BTK inhibitors. nih.gov

Epigenetic Targets: The piperazine moiety has been incorporated into inhibitors of epigenetic targets such as lysine-specific demethylase 1 (LSD1/KDM1A). researchgate.net The specific stereochemistry of (5R)-1-Benzyl-5-methyl-piperazin-2-one could be exploited to achieve selective inhibition of other histone-modifying enzymes.

Sensitizers for Apoptosis: Certain piperazine-based compounds have been shown to induce mitotic arrest and sensitize colon cancer cells to TNF-induced apoptosis by targeting microtubule dynamics. nih.govnih.gov Exploring the potential of (5R)-1-Benzyl-5-methyl-piperazin-2-one derivatives to modulate apoptotic pathways, potentially through targets like Aurora kinase A, could open new avenues in cancer therapy. nih.gov

Potential Underexplored Target ClassRationale for ExplorationPotential Therapeutic Area
Protein-Protein Interactions (e.g., p53-MDM2)Piperazin-2-one core can act as a peptidomimetic scaffold.Oncology
Allosteric Kinase SitesOffers potential for higher selectivity over traditional ATP-competitive inhibitors. nih.govOncology, Autoimmune Diseases
Histone Methyltransferases/DemethylasesPiperazine is a known scaffold for epigenetic modulators. researchgate.netOncology, Genetic Disorders
Apoptosis Pathway Modulators (e.g., Bcl-2 family)Analogues sensitize cancer cells to ligand-induced apoptosis. nih.govOncology

Application in Novel Chemical Transformations

The unique stereochemical and functional group arrangement of (5R)-1-Benzyl-5-methyl-piperazin-2-one makes it a valuable substrate and building block for advanced organic synthesis.

Future applications could include:

Asymmetric Catalysis: The chiral backbone of the molecule could be leveraged to serve as a chiral auxiliary, guiding the stereochemical outcome of reactions on attached substrates before being cleaved. Asymmetric syntheses using chiral auxiliaries to produce specific piperazine derivatives have been reported. rsc.org

Scaffold for Diversity-Oriented Synthesis: Modern synthetic methods like late-stage C-H functionalization could be applied to the benzyl (B1604629) ring or the piperazinone core to rapidly generate a library of diverse analogues. mdpi.com This would allow for extensive structure-activity relationship (SAR) studies.

Catalytic Asymmetric Synthesis: While many syntheses of chiral piperazin-2-ones rely on chiral pool or auxiliary methods, recent advances in palladium- and iridium-catalyzed asymmetric hydrogenation and allylic alkylation offer direct catalytic routes to such scaffolds. dicp.ac.cnnih.govacs.org The (5R)-1-Benzyl-5-methyl-piperazin-2-one structure could serve as a benchmark for developing new enantioselective catalytic transformations. acs.orgacs.org

Novel TransformationPotential ApplicationSignificance
Use as a Chiral AuxiliaryGuiding stereoselective alkylations or additions on a tethered substrate. rsc.orgAccess to complex, enantiomerically pure molecules.
Late-Stage C-H FunctionalizationDiversification of the benzyl or piperazinone moieties. mdpi.comRapid generation of compound libraries for screening.
Photoredox CatalysisEnabling novel annulation or functionalization reactions under mild conditions. mdpi.comGreen and efficient synthesis of complex derivatives.
Domino/Cascade ReactionsOne-pot synthesis of highly functionalized piperazinones. acs.orgacs.orgIncreased synthetic efficiency and reduced waste.

Advanced Design of Piperazin-2-one Conjugates

Moving beyond simple analogues, the piperazin-2-one scaffold is well-suited for incorporation into more complex molecular constructs designed for targeted therapies and diagnostics.

Future research could focus on:

Proteolysis-Targeting Chimeras (PROTACs): The piperazine ring is a common component in the linkers of PROTACs, where it can improve solubility and rigidity. nih.govrsc.orgrsc.org The (5R)-1-Benzyl-5-methyl-piperazin-2-one structure could be elaborated into novel linkers or incorporated into the warhead portion of PROTACs designed to induce the degradation of specific disease-causing proteins. rsc.orgresearchgate.net

Antibody-Drug Conjugates (ADCs): The piperazine moiety can also be part of the linker technology in ADCs. Derivatives of (5R)-1-Benzyl-5-methyl-piperazin-2-one could be developed as part of cleavable or non-cleavable linkers connecting a cytotoxic payload to a tumor-targeting antibody.

Hybrid Molecules and Multi-Target Ligands: The strategy of combining pharmacophores to hit multiple targets simultaneously is a growing area of research. nih.govresearchgate.net The piperazin-2-one core could be conjugated with other known bioactive molecules to create hybrid agents, such as acetophenone/piperazin-2-one hybrids designed to cause DNA damage in cancer cells or piperazine-chalcone hybrids targeting VEGFR-2 kinase. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and chemical synthesis, and these tools can be applied to accelerate research involving the (5R)-1-Benzyl-5-methyl-piperazin-2-one scaffold.

Potential applications include:

De Novo Design of Multi-Target Ligands: Generative deep learning models can design novel molecules with desired polypharmacology. nih.gov By training a model on known ligands for multiple desired targets (e.g., a kinase and a serotonin (B10506) receptor), AI could generate novel derivatives of (5R)-1-Benzyl-5-methyl-piperazin-2-one that are predicted to have dual activity. researchgate.netjneonatalsurg.com

Prediction of Biological Activity and Off-Target Effects: ML models can be trained on large datasets to predict the biological activity of new piperazinone derivatives against a wide array of targets, helping to prioritize which compounds to synthesize and test. This can also predict potential off-target effects and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

Optimization of Synthetic Routes: AI tools can analyze vast reaction databases to predict the optimal conditions (catalysts, solvents, temperature) for synthesizing derivatives of (5R)-1-Benzyl-5-methyl-piperazin-2-one, potentially improving yields and reducing the number of failed experiments. beilstein-journals.orgcas.org

Emerging Roles in Chemical Biology and Material Science

The utility of the piperazin-2-one scaffold extends beyond therapeutics into the realms of chemical biology and materials science.

Chemical Biology Probes: The piperazin-2-one structure can be functionalized to create chemical probes for studying biological processes. For example, by attaching a fluorophore or a biotin (B1667282) tag, derivatives could be used to visualize and isolate target proteins from cell lysates, helping to elucidate mechanisms of action.

Bioactive and Antimicrobial Polymers: The piperazine heterocycle has been successfully incorporated into polymer backbones to create materials with potent antimicrobial properties. nih.govrsc.orgresearchgate.net The (5R)-1-Benzyl-5-methyl-piperazin-2-one monomer could be polymerized or grafted onto surfaces to create novel biocompatible materials for medical devices, coatings, or water purification systems that resist microbial contamination. nih.govrsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the piperazine ring can act as ligands to coordinate with metal ions. This could enable the formation of novel coordination polymers or MOFs. rsc.org Depending on the metal and linker design, these materials could have applications in catalysis, gas storage, or as drug delivery vehicles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.